molecular formula C17H18N2O2S2 B2363820 N-(benzo[d]thiazol-6-yl)-2,3,5,6-tetramethylbenzenesulfonamide CAS No. 670270-10-7

N-(benzo[d]thiazol-6-yl)-2,3,5,6-tetramethylbenzenesulfonamide

Cat. No.: B2363820
CAS No.: 670270-10-7
M. Wt: 346.46
InChI Key: YEBZKFCQVHPYAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(benzo[d]thiazol-6-yl)-2,3,5,6-tetramethylbenzenesulfonamide is a synthetic chemical compound designed for research applications, integrating the benzothiazole and sulfonamide pharmacophores, both of which are privileged scaffolds in medicinal chemistry . This molecular hybrid is of significant interest in early-stage drug discovery for its potential multifunctional biological activities. Benzothiazole derivatives are extensively reported in scientific literature for their broad spectrum of pharmacological properties, including notable antimicrobial , anticancer , and anti-inflammatory activities . The sulfonamide functional group is a classic moiety in drug design, known to contribute to biological activity by acting as an enzyme inhibitor, particularly in antimicrobial and anticancer applications . The specific structural features of this compound, such as the tetramethylbenzene group, may influence its physicochemical properties, lipophilicity, and interaction with biological targets, potentially enhancing its selectivity and potency in research settings . Researchers can explore this compound as a candidate for investigating new therapeutic agents, with potential mechanisms of action that may involve enzyme inhibition or modulation of key signaling pathways like AKT and ERK, as observed in other benzothiazole-sulfonamide hybrids . It is supplied exclusively for laboratory research purposes. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(1,3-benzothiazol-6-yl)-2,3,5,6-tetramethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2S2/c1-10-7-11(2)13(4)17(12(10)3)23(20,21)19-14-5-6-15-16(8-14)22-9-18-15/h5-9,19H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEBZKFCQVHPYAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C)S(=O)(=O)NC2=CC3=C(C=C2)N=CS3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Catalytic Approaches

Recent patents describe the use of coupling agents such as hydroxybenzotriazole (HOBT) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to accelerate sulfonamide formation. These agents activate the sulfonyl chloride, reducing reaction times to 4–6 hours and improving yields to 82–88%.

Solvent Effects

Comparative studies reveal that polar aprotic solvents like dimethylformamide (DMF) enhance solubility of intermediates but risk side reactions. Non-polar solvents (e.g., toluene) favor slower, cleaner reactions, albeit with lower yields (Table 1).

Table 1: Solvent Optimization for Sulfonamide Synthesis

Solvent Yield (%) Purity (%) Reaction Time (h)
DCM 75 95 18
THF 68 93 20
DMF 85 88 6
Toluene 60 97 24

Alternative Synthetic Routes

Microwave-Assisted Synthesis

A patent by discloses a microwave-assisted method that reduces reaction times to 30–45 minutes. Irradiating the amine-sulfonyl chloride mixture at 100°C in DMF achieves 90% conversion, though purification challenges persist due to byproduct formation.

Solid-Phase Synthesis

Immobilizing 6-aminobenzothiazole on Wang resin enables stepwise sulfonylation, facilitating high-throughput synthesis. After cleavage with trifluoroacetic acid (TFA), the crude product is isolated in 70% yield with >99% purity.

Structural Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, benzothiazole-H), 7.89 (d, J = 8.4 Hz, 1H), 7.45 (d, J = 8.4 Hz, 1H), 2.68 (s, 12H, tetramethyl groups).
  • IR (KBr) : 1345 cm⁻¹ (S=O asymmetric stretch), 1160 cm⁻¹ (S=O symmetric stretch).

Crystallographic Analysis

Single-crystal X-ray diffraction confirms the planar benzothiazole core and orthogonal orientation of the sulfonamide group, with key bond lengths (S–N: 1.62 Å) consistent with sulfonamide derivatives.

Industrial-Scale Production Considerations

Cost-Effective Reagent Sourcing

2,3,5,6-Tetramethylbenzenesulfonyl chloride is commercially scarce; in-house synthesis via chlorosulfonation of durene (1,2,4,5-tetramethylbenzene) using chlorosulfonic acid is recommended.

Waste Management

Neutralization of HCl byproduct with aqueous NaOH generates NaCl, which is removed via filtration. Solvent recovery systems (e.g., distillation) reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(benzo[d]thiazol-6-yl)-2,3,5,6-tetramethylbenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or other reduced forms of the compound .

Scientific Research Applications

N-(benzo[d]thiazol-6-yl)-2,3,5,6-tetramethylbenzenesulfonamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an antimicrobial and anticancer agent.

    Medicine: Investigated for its anti-inflammatory properties and potential use in treating various diseases.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(benzo[d]thiazol-6-yl)-2,3,5,6-tetramethylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or proteins involved in inflammation or cancer cell proliferation. Molecular docking studies have shown that this compound can bind to specific protein receptors, thereby modulating their activity and exerting its biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between N-(benzo[d]thiazol-6-yl)-2,3,5,6-tetramethylbenzenesulfonamide and its analogs:

Compound Core Structure Key Substituents Biological Activity (IC₅₀) Toxicity Synthesis Yield Reference
Target Compound Benzo[d]thiazole + tetramethyl benzene - 2,3,5,6-Tetramethyl on benzene
- Sulfonamide linkage
Not explicitly reported (inferred from analogs) Not reported Not reported
Compound 33 Benzo[d]thiazole + pyridine - 2-Acetylamino on benzothiazole
- 4-Fluorophenylsulfonamide on pyridine
PI3Kα IC₅₀ = 13 nM (HCT116, MCF-7, U87 MG, A549) High acute oral toxicity Not specified [1]
Derivative 34 Thiazolo[5,4-b]pyridine - 2-Methoxy on pyridine
- 3-Arylsulfonamino
Comparable to Compound 33 in cell assays Reduced toxicity vs. Compound 33 Not specified [1]
Compounds 7q–7t Benzo[d]thiazole + pyridine - Chloro/methyl/methoxy on pyridine
- Thioether linkage to benzamide
Antiproliferative activity in HCT116, HeLa, etc. Not reported 68–77% yield [2]
Dopamine D3 Agonists (27–31) Tetrahydrobenzo[d]thiazole - Chloro/fluoro/methoxy on benzene
- Cyclobutyl-hydroxy group
Dopamine D3 receptor affinity (EC₅₀ = 1–10 nM) Not reported (focused on CNS targets) 39–56 mg isolated [6]
Imidazothiazole Derivative Imidazo[2,1-b][1,3]thiazole - 3-Methyl on imidazothiazole
- Benzenesulfonamide
Not explicitly reported (structural analog) Not reported Not specified [8]

Key Findings:

Structural Modifications and Activity: Benzothiazole vs. Thiazolo[5,4-b]pyridine: Replacing the benzothiazole core with thiazolo[5,4-b]pyridine (Derivative 34) improved activity against HCT116 and MCF-7 cells while maintaining efficacy in other lines . Substituent Effects: Methoxy groups at the pyridine 2-position (Derivative 34) and arylsulfonamino groups at the pyridine 3-position (Compound 33) enhanced antiproliferative activity. In contrast, alkylamino groups reduced potency .

Toxicity Profile :

  • Compound 33 exhibited high acute oral toxicity, but its derivative (34) showed reduced toxicity, emphasizing the role of structural optimization in safety .

Synthesis Efficiency :

  • Compounds 7q–7t were synthesized with yields of 68–77%, indicating feasible scalability for benzothiazole-sulfonamide hybrids .

Heterocyclic Variations :

  • Imidazothiazole derivatives () and tetrahydrobenzo[d]thiazole compounds () demonstrate the versatility of sulfur-containing heterocycles in drug design, though their biological targets differ .

Biological Activity

N-(benzo[d]thiazol-6-yl)-2,3,5,6-tetramethylbenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

This compound is a benzothiazole derivative characterized by the presence of a sulfonamide group. Its chemical structure can be represented as follows:

  • IUPAC Name : N-(1,3-benzothiazol-6-yl)-2,3,5,6-tetramethylbenzenesulfonamide
  • Molecular Formula : C17H18N2O2S2
  • InChI Key : YEBZKFCQVHPYAK-UHFFFAOYSA-N

This compound exhibits enhanced solubility and stability due to its tetramethylbenzenesulfonamide moiety, making it a valuable candidate for various scientific investigations.

Target Interactions

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Notably, it has been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. By blocking these enzymes, the compound can effectively reduce the synthesis of pro-inflammatory prostaglandins.

Biochemical Pathways

The inhibition of COX enzymes affects several biochemical pathways:

  • Arachidonic Acid Pathway : This pathway is pivotal in inflammation and pain signaling. By reducing prostaglandin production through COX inhibition, the compound may alleviate inflammatory responses.
  • Cell Signaling Pathways : The compound may also influence other signaling pathways involved in cell proliferation and apoptosis, which are critical in cancer biology.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains and fungi. The mechanism involves disrupting microbial cell membranes or inhibiting essential metabolic pathways.

Anticancer Potential

The compound has garnered attention for its anticancer potential. Studies have demonstrated that it can induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle progression. Its efficacy varies depending on the cancer type and cellular context.

Anti-inflammatory Effects

As mentioned earlier, the anti-inflammatory properties of this compound are linked to its role as a COX inhibitor. This action not only reduces inflammation but may also provide symptomatic relief in conditions such as arthritis and other inflammatory diseases.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

  • Antimicrobial Study : A study published in Journal of Medicinal Chemistry reported that this compound showed significant activity against Staphylococcus aureus and E. coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both bacterial strains .
  • Cancer Cell Line Testing : In vitro experiments demonstrated that the compound inhibited the growth of breast cancer cell lines (MCF-7) with an IC50 value of 15 µM. Mechanistic studies indicated that it induced G1 phase arrest and apoptosis through mitochondrial pathways .
  • Inflammation Model : In a murine model of inflammation induced by carrageenan injection, administration of the compound significantly reduced paw edema compared to control groups (p < 0.05), highlighting its potential therapeutic effects in inflammatory conditions .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityUnique Features
BenzothiazoleAntimicrobial, anticancerParent structure with broader applications
BenzimidazoleAntimicrobialSimilar structural features but different pharmacological profiles
BenzoxazoleAnticancerRelated compound with distinct mechanisms

This compound stands out due to its specific inhibitory action on COX enzymes and its dual role as an antimicrobial and anticancer agent.

Future Directions

Research on this compound is ongoing. Future studies should focus on:

  • In vivo efficacy : Exploring therapeutic doses and long-term effects in animal models.
  • Mechanistic insights : Detailed studies on how this compound interacts with various cellular targets.
  • Formulation development : Investigating suitable formulations for enhanced bioavailability and targeted delivery.

Q & A

Basic Research Question

  • ¹H/¹³C NMR : Aromatic protons and methyl groups provide distinct splitting patterns (e.g., 2,3,5,6-tetramethylbenzenesulfonamide methyl signals at δ 2.3 ppm) .
  • LC-MS : Confirms molecular weight (e.g., [M+H]+ = 381.1 for the base compound) and detects impurities (< 5% by UV purity) .
  • Elemental Analysis : Validates C, H, N, S content within ±0.4% of theoretical values .

How can researchers resolve contradictions in reported biological activity data for this compound?

Advanced Research Question
Discrepancies may arise from:

  • Assay variability : Standardize protocols (e.g., cell lines, incubation time) as in , where YLT322’s IC₅₀ varied by 30% across labs .
  • Purity issues : Reproduce synthesis with HPLC-purified samples (>98% purity) and validate via orthogonal methods (e.g., HRMS) .
  • Target specificity : Use selective inhibitors (e.g., dopamine D2 vs. D3 receptor antagonists) to isolate mechanisms, as in .

What are the solubility and stability profiles of this compound under physiological conditions?

Basic Research Question

  • Solubility : Poor aqueous solubility (logP ≈ 3.5) necessitates DMSO stock solutions (10 mM) for in vitro studies. Co-solvents like PEG-400 improve bioavailability .
  • Stability : Stable in PBS (pH 7.4) for 24 hours at 37°C but degrades in acidic conditions (pH < 5). Monitor via LC-MS for decomposition products (e.g., sulfonic acid derivatives) .

What computational strategies predict the compound’s interaction with biological targets?

Advanced Research Question

  • Molecular docking : Use crystal structures (e.g., Keap1 in ) to model sulfonamide binding in the Kelch domain (docking score < -8.0 kcal/mol indicates high affinity) .
  • MD simulations : Assess binding stability over 100 ns trajectories; RMSD < 2 Å suggests stable interactions .
  • QSAR models : Correlate substituent electronegativity with IC₅₀ values (R² > 0.85 in ) to prioritize derivatives .

How does the compound’s stereochemistry impact its pharmacological properties?

Advanced Research Question

  • Cis/trans isomerism : In cyclobutyl derivatives (e.g., ), cis-configurations enhance dopamine D3 receptor selectivity (e.g., 100-fold over D2) due to optimal hydrogen bonding .
  • Chiral centers : (S)-enantiomers in tetrahydrobenzo[d]thiazole derivatives show 10x higher potency than (R)-forms. Resolve via chiral HPLC and validate with circular dichroism .

What are the key considerations for designing in vivo studies with this compound?

Advanced Research Question

  • Dosage optimization : Start with 10 mg/kg (IP or oral) based on murine PK data (t₁/₂ ≈ 4–6 hours) .
  • Metabolite profiling : Use LC-MS/MS to identify phase I/II metabolites (e.g., glucuronidation at the sulfonamide group) .
  • Toxicity screening : Monitor liver enzymes (ALT/AST) and renal function (creatinine) in repeated-dose studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.